molecular formula C10H13NO2S B2419885 N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide CAS No. 2201247-44-9

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2419885
CAS No.: 2201247-44-9
M. Wt: 211.28
InChI Key: XGUSMZRHEJFMBD-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a carboxamide bridge connecting a 4-methylthiophene ring to a 2-hydroxycyclobutyl group, a structure known to be a privileged scaffold in drug discovery . Thiophene-carboxamide hybrids are extensively investigated for their potent biological activities, particularly against resistant bacterial pathogens . Recent studies on structurally similar analogues have demonstrated promising efficacy against a panel of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains such as ESBL-producing E. coli ST131 . The mechanism of action for this class of compounds is under active investigation; molecular docking studies suggest that related thiophene-carboxamides can form stable interactions with key bacterial enzyme targets, such as β-lactamase, potentially inhibiting their function and overcoming resistance mechanisms . Beyond its antibacterial applications, the thiophene-2-carboxamide core is a versatile building block explored in various research fields, including the development of enzyme inhibitors for oncology targets and organic electronic materials . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-6-4-9(14-5-6)10(13)11-7-2-3-8(7)12/h4-5,7-8,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUSMZRHEJFMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling of the Cyclobutyl and Thiophene Rings: The cyclobutyl and thiophene rings can be coupled using cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxylate
  • N-(2-hydroxycyclobutyl)-4-methylthiophene-2-sulfonamide
  • N-(2-hydroxycyclobutyl)-4-methylthiophene-2-thioamide

Uniqueness

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both a cyclobutyl ring and a thiophene ring, which imparts distinct chemical and biological properties

Biological Activity

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring, a carboxamide functional group, and a hydroxyl-substituted cyclobutane moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , anti-inflammatory , and anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) mg/mL
Escherichia coli15 ± 210
Staphylococcus aureus12 ± 120
Pseudomonas aeruginosa14 ± 315

These results indicate that the compound has the potential to be developed into an antibacterial agent, particularly in the context of rising antibiotic resistance.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammation models, this compound significantly reduced pro-inflammatory cytokine levels such as TNF-α and IL-6.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α250100
IL-6300120

This suggests that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values indicative of potent anticancer activity.

Cell Line IC50 (µM)
MCF-715
A54920

These findings warrant further investigation into the mechanisms underlying its anticancer effects, particularly regarding apoptosis induction and cell cycle arrest.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Cytokine Production : Its ability to modulate cytokine levels suggests an interference with signaling pathways associated with inflammation.
  • Induction of Apoptosis : The anticancer effects may be attributed to the induction of apoptosis in malignant cells through mitochondrial pathways.

Case Studies

  • Antibacterial Efficacy Study : A recent study highlighted the effectiveness of the compound against multi-drug resistant E. coli strains, showing promise as a novel antibacterial agent.
  • Inflammation Model Study : In vivo experiments demonstrated reduced paw edema in rats treated with this compound compared to controls, indicating significant anti-inflammatory effects.
  • Cancer Cell Line Study : Research on MCF-7 cells revealed that treatment with the compound led to increased levels of cleaved caspase-3, suggesting activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : React 4-methylthiophene-2-carboxylic acid with 2-hydroxycyclobutylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
  • Step 2 : Purify via column chromatography or recrystallization (e.g., using methanol/chloroform mixtures). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., thiophene protons at δ 7.2–7.5 ppm, cyclobutyl OH at δ 2.5–3.0 ppm) and HRMS (exact mass ~253.32 g/mol) .

Q. What analytical techniques are critical for structural validation of this compound?

  • Answer :

  • NMR Spectroscopy : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), cyclobutyl protons (δ 1.8–2.5 ppm), and hydroxy group (broad signal δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the cyclobutyl group; compare with similar structures (e.g., dihedral angles between thiophene and aryl rings: 8–15°) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm1^{-1}) and OH stretch (~3200–3400 cm1^{-1}) .

Q. How does the hydroxycyclobutyl group influence solubility and stability?

  • Data :

  • Solubility : Hydroxy groups enhance polar solvent solubility (e.g., methanol, DMSO) but reduce water solubility. Compare with analogs: logP ~2.1 (predicted via PubChem) .
  • Stability : Test under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydroxy groups may oxidize, requiring inert storage (N2_2 atmosphere) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values)?

  • Methodology :

  • Standardization : Use identical cell lines (e.g., MCF-7 for cancer studies) and assay protocols (e.g., MTT assay at 48h incubation) .
  • Control Compounds : Include reference drugs (e.g., Sorafenib) to calibrate activity.
  • Statistical Analysis : Apply ANOVA to compare replicates; consider batch variability in compound purity .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Approach :

  • Analog Synthesis : Modify the hydroxycyclobutyl group (e.g., replace with methoxy or methyl substituents) and test activity against targets like tankyrase or Wnt signaling pathways .
  • Data Table :
DerivativeModificationIC50_{50} (µM)Target
Parent None5.0Tankyrase
A Methoxy7.2Tankyrase
B Methyl3.8Wnt Pathway
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to TNKS1/2 (PDB ID: 3KR8) .

Q. What experimental designs are optimal for studying its mechanism of action in cancer pathways?

  • Protocol :

  • In Vitro : Use siRNA knockdown of tankyrase in HCT-116 cells to confirm target engagement; measure β-catenin levels via Western blot .
  • In Vivo : Administer 10 mg/kg (IP) in xenograft models; monitor tumor volume and Wnt pathway biomarkers (e.g., Axin2 mRNA) .
  • Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (%F >50%) and CYP450 interactions .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation via CYP3A4) using Schrödinger’s BioLuminate .
  • Toxicology : Compare structural alerts (e.g., nitro groups) with analogs; prioritize Ames test for mutagenicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition (e.g., tankyrase vs. PARP)?

  • Resolution :

  • Biochemical Assays : Re-test using recombinant tankyrase (vs. PARP1/2) with NAD+^+ as substrate; quantify IC50_{50} via fluorescence polarization .
  • Selectivity Profiling : Compare inhibition ratios (TNKS1 IC50_{50} = 5 µM vs. PARP1 IC50_{50} >100 µM) to confirm specificity .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacokinetic studies?

  • Guidelines :

  • Dosing : Use standardized formulations (e.g., 5% DMSO in saline for IV administration) .
  • Sampling : Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24h post-dose; analyze via LC-MS/MS (LLOQ = 1 ng/mL) .
  • Data Reporting : Include AUC024_{0-24}, Cmax_{max}, t1/2_{1/2}, and clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.